molecular formula C19H20N2O4 B11600164 1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

Cat. No.: B11600164
M. Wt: 340.4 g/mol
InChI Key: MVHIPEQOTPGQQF-UHFFFAOYSA-N
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Description

1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of 1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

    Final coupling: The ethanone group is introduced in the final step, often through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring and aromatic groups can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar compounds to 1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone include:

    1-(2,5-dimethoxyphenyl)ethanone: Lacks the oxadiazole ring, making it less versatile in reactions.

    1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone: Contains hydroxyl groups, which can form additional hydrogen bonds.

    1-(2,4-dihydroxyphenyl)ethanone: Similar structure but with different substitution patterns, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of the oxadiazole ring and specific aromatic substitutions, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C19H20N2O4/c1-12-5-7-14(8-6-12)18-20-21(13(2)22)19(25-18)16-11-15(23-3)9-10-17(16)24-4/h5-11,19H,1-4H3

InChI Key

MVHIPEQOTPGQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(O2)C3=C(C=CC(=C3)OC)OC)C(=O)C

Origin of Product

United States

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